
1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-chloro-3-trifluoromethyl-benzyl bromide with isoquinoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to a particular enzyme’s active site, altering its activity and affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzyl bromide: Shares the trifluoromethyl and chloro substituents but lacks the isoquinoline moiety.
4-Chloro-3-(trifluoromethyl)benzaldehyde: Contains similar substituents but differs in the functional group and overall structure.
Propiedades
Número CAS |
581810-08-4 |
|---|---|
Fórmula molecular |
C18H13ClF3N3O |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C18H13ClF3N3O/c19-15-5-4-11(8-14(15)18(20,21)22)9-24-17(26)25-16-3-1-2-12-10-23-7-6-13(12)16/h1-8,10H,9H2,(H2,24,25,26) |
Clave InChI |
DKQJYWYDCNOSGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


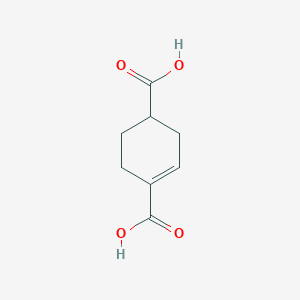
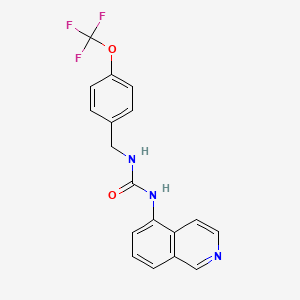
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
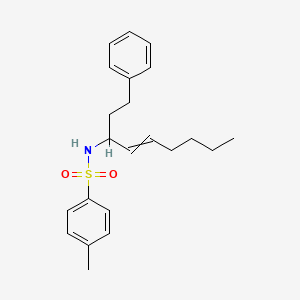
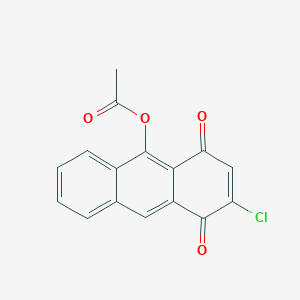
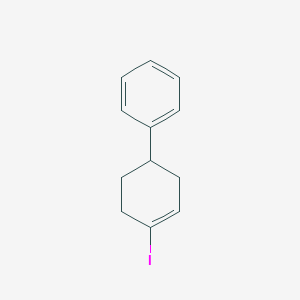

![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
![3-[(Octadecyloxy)carbonyl]henicosanoate](/img/structure/B12581689.png)

